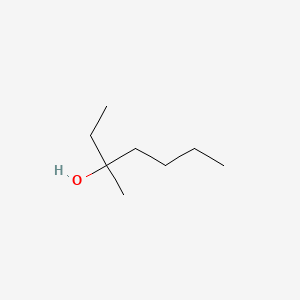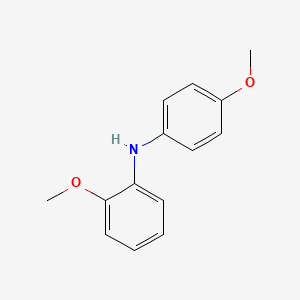
2-Methoxy-N-(4-methoxyphenyl)aniline
Overview
Description
2-Methoxy-N-(4-methoxyphenyl)aniline is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Quenching Studies
2-Methoxy-N-(4-methoxyphenyl)aniline is involved in the fluorescence quenching study of boronic acid derivatives. These derivatives demonstrate negative deviation in the Stern–Volmer plots, suggesting the existence of different conformers in the ground state. This phenomenon is significant in understanding the conformational changes due to intermolecular and intramolecular hydrogen bonding in alcohol environments, which is crucial for the study of fluorescence properties (Geethanjali et al., 2015).
Oxidation Reactions
This compound plays a role in the selective oxidation of anilines to produce azoxyarenes, a process catalyzed by hydrogen peroxide and selenium dioxide. The reaction under specific conditions also yields 4-alkoxy-N-(4-nitrophenyl)anilines, alongside other oxidation by-products. This is pivotal in exploring the reaction pathways of aniline oxidation and understanding its chemical behavior (Gebhardt et al., 2008).
Application in Solar Cells
This compound is utilized in synthesizing arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties. These compounds show promise as efficient hole transporting materials for stable perovskite solar cells. Their application demonstrates better thermal stability than conventional materials and contributes to the development of more efficient solar energy technologies (Liu et al., 2016).
Pharmacological Applications
In pharmacology, derivatives of this compound have been explored for their potential as anticancer and HIV treatment agents. These compounds have been evaluated for their antimicrobial activity, demonstrating significant medical research applications (Patel et al., 2013).
Molecular Structure Analysis
The compound is also significant in the theoretical and experimental investigation of molecular structures, where it has been characterized using various spectroscopic techniques. This analysis is crucial for understanding its physical, chemical, and electronic properties, which have broader implications in materials science and chemistry (Efil & Bekdemir, 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-Methoxy-N-(4-methoxyphenyl)aniline is not well-documented. As a derivative of aniline, it may share some of its properties. Anilines are known to undergo various chemical reactions, including electrophilic substitution, oxidation, and reduction . .
Biochemical Pathways
Anilines are involved in a variety of biochemical processes, including the synthesis of dyes and pigments . .
Pharmacokinetics
The compound has a LogP value of 3.69, indicating its lipophilicity . Lipophilic compounds are generally well-absorbed and can cross biological membranes. The compound also has two hydrogen bond acceptors and one hydrogen bond donor , which can influence its solubility and distribution.
Properties
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)17-2/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSWUODVYUAQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58751-07-8 | |
| Record name | 2-Methoxy-N-(4-methoxyphenyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
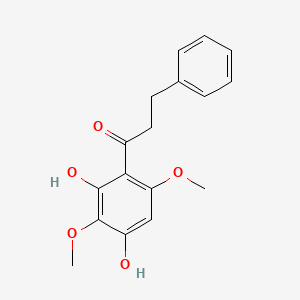


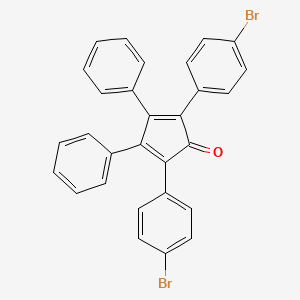
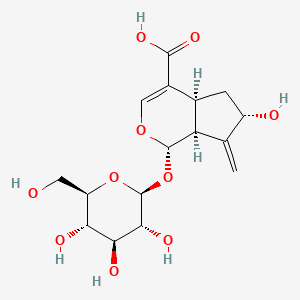
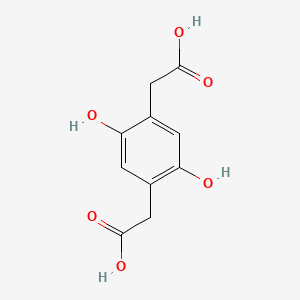
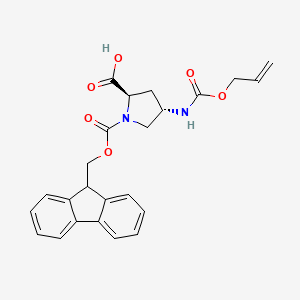

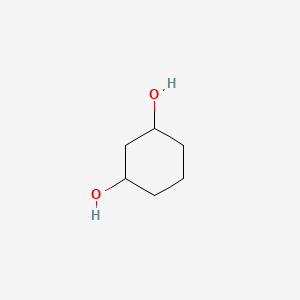
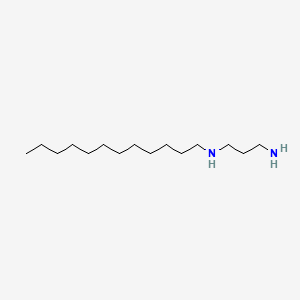
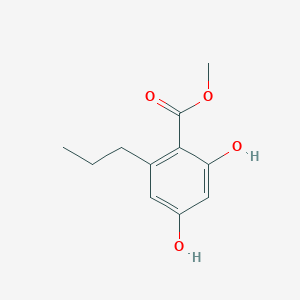

![2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B3029152.png)
